molecular formula C12H24N6 B14317314 1,12-Diazidododecane CAS No. 113665-32-0

1,12-Diazidododecane

Cat. No.: B14317314
CAS No.: 113665-32-0
M. Wt: 252.36 g/mol
InChI Key: GWRANYLMPAJNOJ-UHFFFAOYSA-N
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Description

1,12-Diazidododecane (C₁₂H₂₄N₆) is a linear aliphatic compound containing two azide (–N₃) functional groups at the terminal positions of a dodecane chain. It is synthesized via nucleophilic substitution of 1,12-dibromododecane with sodium azide (NaN₃), yielding a transparent, oily liquid with high purity (93%) and moderate reaction yields (~80%) . The compound’s azide groups confer high reactivity, making it a critical precursor in cross-linking applications for elastomers and polymers. Its molecular structure enables controlled decomposition under thermal or mechanical stress, releasing nitrogen gas and forming nitrene intermediates for covalent bonding .

Properties

CAS No.

113665-32-0

Molecular Formula

C12H24N6

Molecular Weight

252.36 g/mol

IUPAC Name

1,12-diazidododecane

InChI

InChI=1S/C12H24N6/c13-17-15-11-9-7-5-3-1-2-4-6-8-10-12-16-18-14/h1-12H2

InChI Key

GWRANYLMPAJNOJ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCN=[N+]=[N-])CCCCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

1,12-Diazidododecane can be synthesized through the reaction of 1,12-dibromododecane with sodium azide. The process involves dissolving 1,12-dibromododecane in dimethylformamide (DMF) and adding sodium azide. The mixture is then stirred at 60°C for 16 hours. After the reaction, the product is extracted using diethyl ether and purified by column chromatography on silica gel using petroleum ether as the eluent .

Chemical Reactions Analysis

1,12-Diazidododecane undergoes various chemical reactions, primarily due to the presence of the azide groups. Some of the key reactions include:

    Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions. For example, the reaction with triphenylphosphine can lead to the formation of iminophosphoranes.

    Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include triphenylphosphine, copper catalysts, and reducing agents like LiAlH4. The major products formed from these reactions include triazoles and amines .

Scientific Research Applications

1,12-Diazidododecane has several applications in scientific research:

    Materials Science: It is used as a cross-linking agent in the preparation of stretchable organic solar cells.

    Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing compounds, including triazoles and amines.

    Biological Applications:

Mechanism of Action

The mechanism of action of 1,12-diazidododecane primarily involves the reactivity of the azide groups. Upon thermal or photochemical activation, the azide groups decompose to form highly reactive nitrene intermediates. These nitrenes can insert into C-H bonds or react with unsaturated systems to form new chemical bonds. This reactivity underlies the compound’s utility in cross-linking and cycloaddition reactions .

Comparison with Similar Compounds

1,6-Diazidohexane (1,6DAH)

  • Structure : Shorter chain (C₆H₁₂N₆) with terminal azides.
  • Synthesis : Similar to 1,12-Diazidododecane, derived from 1,6-dibromohexane and NaN₃ (85% yield, 95% purity) .
  • Reactivity : Faster decomposition kinetics compared to 1,12-Diazidododecane due to reduced steric hindrance .

1,14-Diazido-3,6,9,12-tetraoxatetradecane

  • Structure : Incorporates four ether (–O–) linkages (C₁₀H₂₀N₆O₄) for enhanced solubility and flexibility .
  • Applications : Preferred in biomedical applications (e.g., hydrogels) due to PEG-like ether linkages improving biocompatibility.
  • Stability : Ether groups reduce azide reactivity, requiring higher activation energy for decomposition compared to purely aliphatic diazides .

1,12-Dodecanediamine (C₁₂H₂₈N₂)

  • Structure : Terminal amine (–NH₂) groups instead of azides.
  • Applications : Key precursor for polyamide and polyurethane synthesis. Unlike azides, amines enable nucleophilic reactions (e.g., acylation) but lack cross-linking efficiency .
  • Safety : Hygroscopic and irritant, requiring stricter handling protocols than diazides .

Dimethyl 1,12-Dodecanedioate (C₁₄H₂₆O₄)

  • Structure : Diester derivative with methoxycarbonyl (–COOCH₃) termini.
  • Applications : Dominates flavor/fragrance and pharmaceutical intermediate markets. Lacks reactive azides, limiting utility in polymer cross-linking .

Comparative Data Table

Compound Molecular Formula Functional Groups Key Applications Thermal Stability Reactivity Profile
1,12-Diazidododecane C₁₂H₂₄N₆ Terminal azides Elastomer cross-linking Moderate High (nitrene intermediates)
1,6-Diazidohexane C₆H₁₂N₆ Terminal azides Small-scale elastomer modification Low Very high
1,14-Diazido-3,6,9,12-tetraoxatetradecane C₁₀H₂₀N₆O₄ Azides + ethers Biomedical hydrogels High Moderate
1,12-Dodecanediamine C₁₂H₂₈N₂ Terminal amines Polyamide/polyurethane production High Low (nucleophilic reactions)
Dimethyl 1,12-Dodecanedioate C₁₄H₂₆O₄ Diesters Flavors, fragrances, pharmaceuticals High None (non-reactive)

Market and Industrial Relevance

  • Dimethyl 1,12-Dodecanedioate : Projected to reach $350 million USD by 2030, driven by flavors/fragrances and pharmaceuticals .

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